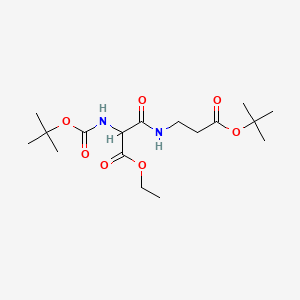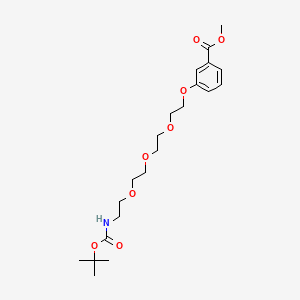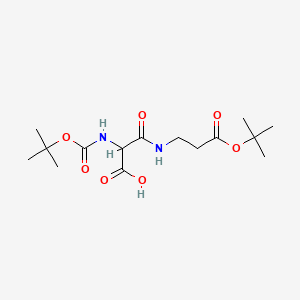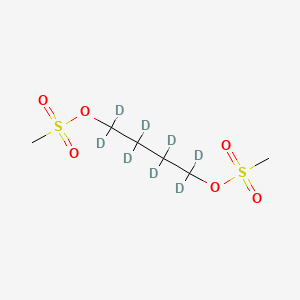
Busulfan-d8
概要
説明
Busulfan-d8 is a deuterium-labeled version of Busulfan . Busulfan is a potent alkylating antineoplastic agent, which means it is used in the treatment of cancer. It works by causing DNA damage through cross-linking DNAs and DNA and proteins . It also inhibits thioredoxin reductase and induces apoptosis .
Synthesis Analysis
Busulfan-d8 is synthesized from Busulfan . The synthesis process involves the use of high-performance liquid chromatography with tandem mass spectrometry for rapid, specific, and sensitive analysis of busulfan in human plasma . Busulfan-d8 is used as an internal standard in this process .
Molecular Structure Analysis
The molecular weight of Busulfan-d8 is 254.35 and its molecular formula is C6H6D8O6S2 . It appears as a solid, white to off-white in color .
Chemical Reactions Analysis
Busulfan-d8, like Busulfan, is an alkylating agent. It causes DNA damage by cross-linking DNAs and DNA and proteins . It also inhibits thioredoxin reductase .
Physical And Chemical Properties Analysis
Busulfan-d8 is a white crystalline material with melting points in the range of 106–107°C . It is a polar compound with poor UV absorbency and not directly amenable to HPLC-UV analysis .
科学的研究の応用
1. Therapeutic Drug Monitoring in Hematopoietic Stem Cell Transplantation
Busulfan is commonly used in combination with other drugs for myeloablative conditioning before hematopoietic stem cell transplantation (HSCT). The narrow therapeutic range of Busulfan necessitates precise dose optimization to avoid toxic side effects or graft rejection. Deuterated Busulfan (Busulfan-d8) serves as an internal standard in various analytical methods, notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification of Busulfan levels in plasma. This aids in targeted dose adjustment and therapeutic monitoring in HSCT patients (Desire et al., 2013); (Deng et al., 2016).
2. Development of Rapid and Sensitive Analytical Methods
The development of rapid, specific, and sensitive methods for quantifying Busulfan in human plasma is crucial for efficient therapeutic drug monitoring. Busulfan-d8 is employed as an internal standard in LC-MS/MS methodologies to enhance the accuracy and precision of Busulfan measurement. These methods are characterized by their short run times and high sensitivity, making them well-suited for clinical settings and pharmacokinetic studies (Nadella et al., 2016); (Chen et al., 2009).
3. Clinical Applications and Pharmacokinetics
Busulfan-d8 is instrumental in studies exploring the pharmacokinetics and dynamics of Busulfan in clinical settings. Its role as an internal standard helps in understanding the drug's behavior in the human body, contributing to better patient management and treatment outcomes. This includes studies on its absorption, distribution, metabolism, and excretion, which are essential for optimizing dosing regimens and minimizing adverse effects (French et al., 2014); (Villena-Ortiz et al., 2022).
作用機序
Target of Action
Busulfan-d8, a deuterium-labeled variant of Busulfan, primarily targets DNA within cells . It is an alkylating agent that reacts with the N-7 position of guanosine . This interaction interferes with DNA replication and transcription of RNA . Busulfan has a more marked effect on myeloid cells than on lymphoid cells and is also very toxic to hematopoietic stem cells .
Mode of Action
Busulfan-d8 operates by causing DNA damage through cross-linking DNAs and DNA and proteins . It contains two labile methanesulfonate groups attached to opposite ends of a 4-carbon alkyl chain . Once busulfan is hydrolyzed, the methanesulfonate groups are released and carbonium ions are produced . This process leads to the formation of intrastrand and interstrand DNA cross-links, thereby inhibiting DNA replication and transcription .
Biochemical Pathways
The primary biochemical pathway affected by Busulfan-d8 is DNA synthesis. By cross-linking DNA strands, it disrupts the normal function of DNA . This disruption prevents the cell from correctly replicating its DNA, leading to cell death or apoptosis . Additionally, Busulfan-d8 inhibits the enzyme thioredoxin reductase , which plays a crucial role in maintaining the redox environment within the cell.
Pharmacokinetics
Busulfan-d8 exhibits rapid and complete absorption with a time to peak serum concentration of approximately 1 hour . It is extensively metabolized in the liver, primarily through glutathione conjugation followed by oxidation . The clearance rate varies between children and adults, with children having a slightly higher clearance rate . The drug is excreted in urine, predominantly as metabolites .
Result of Action
The primary result of Busulfan-d8’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and disrupting normal cellular function, the drug triggers the cell’s own mechanisms for self-destruction . This makes Busulfan-d8 an effective chemotherapeutic agent, particularly for conditions like chronic myelogenous leukemia .
Action Environment
The action of Busulfan-d8 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and clearance . Genetic factors, such as polymorphisms in the glutathione-S-transferase gene, can also impact its pharmacokinetics . Furthermore, the drug’s efficacy and stability can be affected by the patient’s overall health status, including liver function and renal function .
Safety and Hazards
Busulfan-d8 is toxic if swallowed and fatal in contact with skin or if inhaled . It may cause cancer and may damage fertility . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash hands thoroughly after handling .
将来の方向性
特性
IUPAC Name |
(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYZSDYWQREU-SQUIKQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661835 | |
| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116653-28-2 | |
| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




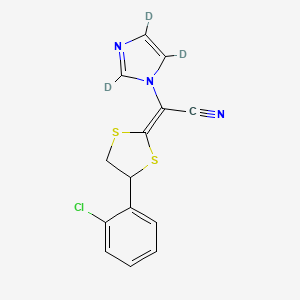
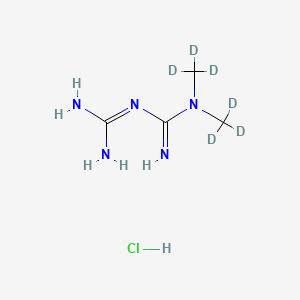
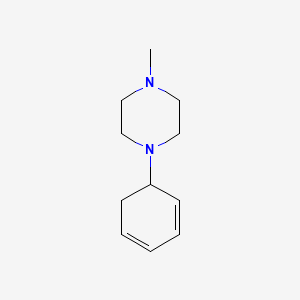
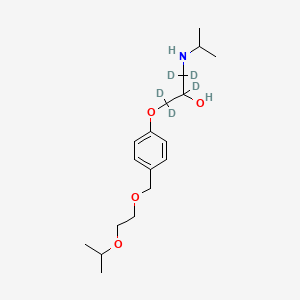
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
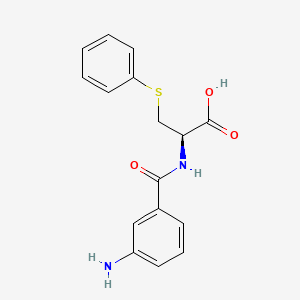
![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)
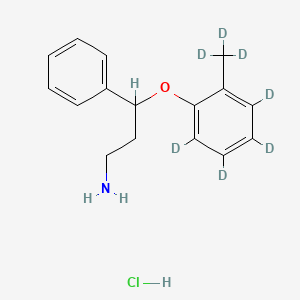
![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)
